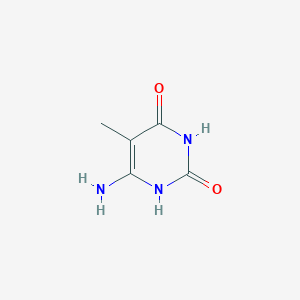

6-Aminothymine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTGVWHMTHWOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166395 | |

| Record name | 6-Aminothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15828-63-4 | |

| Record name | 6-Aminothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015828634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Aminothymine: A Technical Guide to its Chemical Properties and Therapeutic Potential

Introduction: 6-Aminothymine, also known as 6-amino-5-methyluracil, is a modified pyrimidine nucleobase that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural similarity to the canonical DNA base thymine, coupled with the introduction of an amino group at the C6 position, imparts unique chemical and biological properties. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its role as a modulator of enzymatic activity and its potential as a scaffold for novel therapeutics.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₇N₃O₂.[1] Its structure consists of a pyrimidine ring with a methyl group at the C5 position and an amino group at the C6 position, in addition to the two keto groups characteristic of the uracil scaffold.

Nomenclature and Identifiers

-

IUPAC Name: 6-amino-5-methyl-1H-pyrimidine-2,4-dione[1]

-

Common Names: this compound, 6-Amino-5-methyluracil

-

CAS Number: 15828-63-4[1]

-

Molecular Weight: 141.13 g/mol [1]

Physicochemical Properties

| Property | This compound (Computed)[1] | Thymine (Experimental)[2] |

| Molecular Formula | C₅H₇N₃O₂ | C₅H₆N₂O₂ |

| Molecular Weight | 141.13 g/mol | 126.11 g/mol |

| Melting Point | Not available | 316 °C |

| Water Solubility | Not available | 3820 mg/L (at 25 °C) |

| Topological Polar Surface Area | 84.2 Ų | 58.2 Ų |

| Hydrogen Bond Donors | 3 | 2 |

| Hydrogen Bond Acceptors | 3 | 2 |

| LogP (Octanol-Water Partition Coefficient) | -1.1 | -0.62 |

The introduction of the amino group in this compound is expected to increase its polarity and hydrogen bonding capacity compared to thymine, which would likely influence its solubility and melting point.

Tautomerism

Like other nucleobases, this compound can exist in different tautomeric forms. The predominant form is the lactam (keto) tautomer. However, it can also exist in the lactim (enol) and amino-imino tautomeric forms. The equilibrium between these forms is influenced by the surrounding microenvironment, such as the solvent and pH. The ability to exist in different tautomeric states is crucial for its biological activity and molecular interactions.

Synthesis of this compound

While a definitive, step-by-step protocol for the synthesis of this compound is not extensively detailed in readily accessible literature, the general approach for synthesizing 6-aminouracil derivatives involves the condensation of a urea or thiourea derivative with a suitable three-carbon precursor, such as a β-keto ester or a malonic acid derivative.

A plausible synthetic route, based on the synthesis of related compounds, would involve the condensation of urea with ethyl 2-cyanopropanoate in the presence of a base like sodium ethoxide. This reaction would form the pyrimidine ring, followed by the introduction of the amino group.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred based on its structure and comparison with related compounds like thymine.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the N-H protons of the pyrimidine ring, and the amino group protons. The chemical shifts would be influenced by the electronic environment of the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum would display signals for the five carbon atoms in the molecule, including the methyl carbon, the two carbonyl carbons, and the two sp² hybridized carbons of the pyrimidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching vibrations of the amino and amide groups, C=O stretching of the carbonyl groups, and C=C and C-N stretching of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (141.13 m/z). Fragmentation patterns would likely involve the loss of small molecules such as HNCO, CO, and cleavage of the pyrimidine ring.

-

UV-Vis Spectroscopy: Similar to other pyrimidine bases, this compound is expected to exhibit strong absorbance in the UV region, typically around 260 nm, due to the π → π* electronic transitions within the aromatic pyrimidine ring.

Biological Activity and Mechanism of Action

The primary biological activity of this compound reported in the literature is its role as an inhibitor of thymidine phosphorylase (TP).[3]

Inhibition of Thymidine Phosphorylase

Thymidine phosphorylase is an enzyme that plays a crucial role in nucleoside metabolism, catalyzing the reversible phosphorolysis of thymidine to thymine and 2-deoxyribose-1-phosphate. This enzyme is also identical to the platelet-derived endothelial cell growth factor (PD-ECGF), a key angiogenic factor.[4][5]

The overexpression of thymidine phosphorylase has been observed in various solid tumors and is associated with poor prognosis.[4] By catalyzing the formation of 2-deoxyribose-1-phosphate, which is subsequently converted to the angiogenesis-inducing factor 2-deoxy-D-ribose, TP promotes the formation of new blood vessels that are essential for tumor growth and metastasis.[5][6]

This compound acts as an inhibitor of this enzyme, thereby blocking the degradation of thymidine and other nucleosides.[3] The precise mechanism of inhibition is believed to involve the binding of this compound to the active site of thymidine phosphorylase, preventing the natural substrate from binding. The amino group at the C6 position is likely crucial for this inhibitory activity, potentially forming key hydrogen bonds within the enzyme's active site.

Thymidine Phosphorylase Inhibition Pathway:

Caption: Mechanism of thymidine phosphorylase inhibition by this compound.

Applications in Research and Drug Development

The ability of this compound to inhibit thymidine phosphorylase makes it a valuable tool for cancer research and a promising lead compound for the development of novel anti-cancer agents.

Anticancer Drug Development

By inhibiting tumor-associated angiogenesis, this compound and its derivatives have the potential to suppress tumor growth and metastasis.[4] The 6-aminouracil scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7] This makes this compound an attractive starting point for the design of libraries of compounds with potential therapeutic activities, including antiviral and anti-inflammatory properties.[7][8]

Research Tool

As a selective inhibitor, this compound can be used as a chemical probe to study the physiological and pathological roles of thymidine phosphorylase in various biological processes beyond cancer, such as inflammation and wound healing.

Safety and Handling

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.[9]

It is crucial to consult a specific Safety Data Sheet (SDS) for this compound from the supplier before handling.

Conclusion

This compound is a chemically and biologically significant molecule with established activity as an inhibitor of thymidine phosphorylase. This property positions it as a valuable lead compound for the development of novel anti-angiogenic and anti-cancer therapies. While further research is needed to fully elucidate its pharmacological profile, including detailed mechanistic studies and the acquisition of comprehensive experimental data, the 6-aminouracil scaffold holds considerable promise for future drug discovery efforts.

References

- 1. This compound | C5H7N3O2 | CID 65245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thymine | C5H6N2O2 | CID 1135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of thymidine phosphorylase by this compound and derivatives of 6-aminouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of thymidine phosphorylase, an angiogenic enzyme, in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unusual Amino Acids in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

6-Aminothymine synthesis from thymine

An In-depth Technical Guide for the Synthesis of 6-Aminothymine from Thymine

Abstract

This compound, also known as 6-amino-5-methyluracil, is a pivotal heterocyclic building block in the synthesis of various therapeutic agents and complex bioactive molecules.[1][2] Its structure, featuring a reactive amino group on the pyrimidine core, makes it a versatile precursor for developing novel purine analogs and other substituted heterocycles. This guide provides a comprehensive, technically-grounded overview of a robust and field-proven synthetic route starting from the readily available nucleobase, thymine. We will delve into the mechanistic rationale behind the chosen two-step strategy, present detailed experimental protocols, and offer insights into process optimization and characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.

Introduction: The Synthetic Challenge and Strategy

Thymine (5-methyluracil) is an electron-rich pyrimidine ring.[3] This inherent electronic character makes the C4 and C6 positions resistant to direct nucleophilic attack by amines. Therefore, a direct conversion of thymine to this compound is not synthetically feasible under standard conditions. To facilitate the introduction of an amino group at the C6 position, the ring must first be "activated" to make it susceptible to nucleophilic substitution.

The most common and effective strategy involves a two-step sequence:

-

Electrophilic Halogenation: The C6 position of thymine is first halogenated, typically chlorinated, to form a 6-halothymine intermediate. The introduction of the strongly electronegative halogen atom withdraws electron density from the pyrimidine ring, rendering the C6 carbon electrophilic.

-

Nucleophilic Aromatic Substitution (SNAr): The halogen at the C6 position is then displaced by an amine nucleophile (e.g., ammonia) to yield the final product, this compound. The reactivity of halopyrimidines generally follows the order C4(6) > C2, making the C6 position a prime target for substitution.[4]

This guide will detail the experimental execution of this synthetic pathway.

Overall Synthetic Workflow

The logical flow from starting material to final product is illustrated below. This process ensures the efficient transformation of thymine into the desired, more functionalized pyrimidine derivative.

Caption: High-level workflow for the synthesis of this compound.

Part I: Synthesis of the 6-Chlorothymine Intermediate

Mechanistic Rationale

The conversion of thymine to 6-chlorothymine is an electrophilic substitution reaction where the pyrimidine ring acts as the nucleophile. However, the reaction is typically performed with phosphoryl chloride (POCl₃), often in the presence of a base like N,N-dimethylaniline. In this process, the tautomeric lactam form of thymine is converted into a more reactive chloro-substituted intermediate by POCl₃, which then facilitates the introduction of a chlorine atom at the C6 position. This activation is crucial for the subsequent amination step.

Experimental Protocol: Chlorination of Thymine

This protocol describes the synthesis of 6-chlorothymine from thymine using phosphoryl chloride.

Materials & Reagents:

-

Thymine (C₅H₆N₂O₂)

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylaniline

-

Ice

-

Deionized water

-

Sodium hydroxide (NaOH) solution (2M)

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thymine (10.0 g, 79.3 mmol).

-

Reagent Addition: Carefully add phosphoryl chloride (60 mL, 645 mmol) to the flask under a fume hood. To this suspension, add N,N-dimethylaniline (10 mL, 78.9 mmol) dropwise while stirring. The addition of the base helps to catalyze the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) with continuous stirring. Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane mobile phase) until the starting material is consumed (typically 3-4 hours).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and gas-evolving step.

-

Precipitation and Isolation: Continue stirring the aqueous mixture for 30-60 minutes. The product, 6-chlorothymine, will precipitate as a solid.

-

Neutralization & Filtration: Carefully neutralize the acidic solution with 2M NaOH solution until it reaches a pH of ~6-7. Isolate the crude product by vacuum filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid thoroughly with cold deionized water to remove any residual salts and impurities. Dry the product under vacuum at 50-60 °C to a constant weight.

Characterization: The resulting white to off-white solid can be characterized by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity as 6-chlorothymine.

Part II: Synthesis of this compound

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two carbonyl groups and the nitrogen atoms in the pyrimidine ring, combined with the newly introduced chlorine atom, makes the C6 position of 6-chlorothymine highly electrophilic. This allows for a direct nucleophilic attack by ammonia. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity and form the final this compound product.

Caption: Conceptual pathway for the S-N-Ar amination reaction.

Experimental Protocol: Amination of 6-Chlorothymine

This protocol details the conversion of 6-chlorothymine to this compound using aqueous ammonia in a sealed vessel.

Materials & Reagents:

-

6-Chlorothymine

-

Aqueous ammonia (28-30% NH₃ solution)

-

Ethanol

-

Pressure-rated sealed reaction vessel (e.g., a Parr reactor or a sealed tube)

-

Hydrochloric acid (HCl) solution (1M)

-

Activated carbon

Procedure:

-

Reaction Setup: Place 6-chlorothymine (5.0 g, 31.1 mmol) into a pressure-rated reaction vessel.

-

Reagent Addition: Add ethanol (25 mL) to create a slurry. Then, add aqueous ammonia solution (50 mL).

-

Reaction Conditions: Seal the vessel tightly. Heat the mixture to 120-130 °C with stirring. The internal pressure will increase due to the heating of the ammonia solution. Maintain these conditions for 12-16 hours.

-

Cooling and Work-up: After the reaction period, cool the vessel to room temperature. Caution: Ensure the vessel is fully cooled and any residual pressure is safely vented in a fume hood before opening.

-

Purification - Step 1 (Removal of Solids): Transfer the reaction mixture to a beaker and heat gently to evaporate most of the ethanol and excess ammonia. A solid precipitate of the product will form. Cool the mixture and collect the crude product by vacuum filtration.

-

Purification - Step 2 (Recrystallization): Dissolve the crude solid in hot water. If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the carbon.

-

Precipitation: Acidify the hot filtrate with 1M HCl to a pH of ~5-6. Allow the solution to cool slowly to room temperature, and then in an ice bath, to crystallize the this compound product.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum at 60-70 °C.

Summary of Synthesis and Data

The described two-step synthesis provides a reliable method for producing this compound from thymine. Below is a summary of the expected outcomes.

| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-Purification) |

| 1 | Chlorination | Thymine, POCl₃, N,N-Dimethylaniline | 75-85% | >95% |

| 2 | Amination | 6-Chlorothymine, Aqueous NH₃ | 80-90% | >98% |

Physicochemical Properties of this compound:

-

IUPAC Name: 6-amino-5-methylpyrimidine-2,4(1H,3H)-dione[5]

-

Molecular Formula: C₅H₇N₃O₂[5]

-

Molar Mass: 141.13 g/mol [5]

-

Appearance: White to off-white crystalline solid

Conclusion

This guide outlines an efficient and scalable two-step synthesis for this compound starting from thymine. The methodology relies on classical, well-understood reactions in heterocyclic chemistry: electrophilic halogenation for ring activation followed by nucleophilic aromatic substitution. The protocols provided are robust and can be adapted for various scales, making them suitable for both academic research and industrial drug development settings. The resulting high-purity this compound serves as a valuable starting material for the synthesis of a wide array of biologically active compounds, particularly in the development of novel kinase inhibitors and other targeted therapeutics.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | C5H7N3O2 | CID 65245 - PubChem [pubchem.ncbi.nlm.nih.gov]

Guide to the Tautomeric Landscape of 6-Aminothymine in Solution: A Combined Computational and Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminothymine, a close structural analog of the nucleobase thymine, presents a compelling case study in the phenomenon of tautomerism. As with many heterocyclic molecules featuring amino and keto functionalities, its structure in solution is not static but exists as a dynamic equilibrium of multiple tautomeric forms.[1][2] The specific tautomer that predominates is highly sensitive to environmental factors, particularly the solvent.[3][4] Understanding this equilibrium is of paramount importance in drug development, as the biologically active conformation of a molecule may not be its most abundant form in a simple solution.[5][6] This guide provides a comprehensive framework for investigating the tautomeric forms of this compound, integrating high-level computational chemistry with robust spectroscopic validation. We will explore the theoretical underpinnings of its tautomerism, detail self-validating experimental protocols, and discuss the profound implications for medicinal chemistry and molecular biology.

The Tautomeric Possibilities of this compound

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[2] this compound, or 6-amino-5-methyl-1H-pyrimidine-2,4-dione, has two primary axes of tautomerism:

-

Amine-Imino Tautomerism: The exocyclic amino group at the C6 position can exist in equilibrium with its imino form.

-

Lactam-Lactim (Keto-Enol) Tautomerism: The two carbonyl groups (at C2 and C4) of the pyrimidine ring can tautomerize to their corresponding enol (or lactim) forms.

The interplay of these two processes results in several potential tautomers. The canonical and most commonly depicted form is the amino-diketo tautomer. However, other forms, such as the imino-diketo and various amino-enol tautomers, can be significantly populated depending on the conditions.[7][8]

References

- 1. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. mdpi.com [mdpi.com]

- 4. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of thymidine phosphorylase by this compound and derivatives of 6-aminouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Introduction: The Molecular Significance of 6-Aminothymine

An In-depth Technical Guide to the Spectroscopic Analysis of 6-Aminothymine

This guide offers a detailed exploration of the spectroscopic techniques used to characterize this compound, a significant pyrimidine derivative. Tailored for researchers, scientists, and professionals in drug development, this document provides both the theoretical underpinnings and practical insights necessary for a comprehensive structural elucidation. We will delve into Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, presenting a holistic analytical workflow.

This compound, chemically known as 6-amino-5-methylpyrimidine-2,4(1H,3H)-dione, is a derivative of the nucleobase thymine.[1] Its structural analogy to endogenous nucleobases makes it a molecule of interest in medicinal chemistry, particularly in the design of enzyme inhibitors and other therapeutic agents. A thorough understanding of its three-dimensional structure and electronic properties is crucial for developing structure-activity relationships and ensuring the quality of synthesized batches. Spectroscopic analysis provides the foundational data for this understanding.

UV-Vis Spectroscopy: Probing the Electronic Landscape

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For aromatic and conjugated systems like this compound, it provides a characteristic spectral signature.

Theoretical Basis

The pyrimidine ring in this compound contains a conjugated system of π-electrons. UV-Vis spectroscopy measures the absorption of UV or visible light, which excites these electrons from a lower energy ground state to a higher energy excited state. The most common transition observed for such systems is the π → π* transition, which typically gives rise to a strong absorption band. The position of the maximum absorbance (λmax) can be influenced by the solvent polarity and pH.

Experimental Protocol

A reliable method for obtaining the UV-Vis spectrum of a pyrimidine derivative is as follows:

-

Solvent Selection: A UV-transparent solvent such as methanol, ethanol, or water is chosen.[2]

-

Sample Preparation: A stock solution of the compound is prepared at a known concentration (e.g., 1 mg/mL) and then serially diluted to a concentration that gives an absorbance value within the linear range of the spectrophotometer (typically 0.1 to 1.0).[2]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used for analysis.[2]

-

Measurement: The spectrum is recorded over a wavelength range of 200 to 400 nm, using the pure solvent as a blank.

Data Interpretation

For pyrimidine derivatives, a strong absorption band is typically observed. For instance, a similar pyrimidine derivative was monitored at a λmax of 275 nm.[3][4] This absorption is characteristic of the π → π* transition within the conjugated ring system.

Table 1: Typical UV-Vis Absorption Data for Pyrimidine Derivatives

| Compound Class | Solvent | Typical λmax (nm) |

| Pyrimidine Derivatives | Methanol/Ethanol | 275[3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution.[5] It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H (proton) and ¹³C (carbon-13) NMR are essential for the complete characterization of this compound.

Theoretical Basis

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus. The resulting chemical shift (δ), measured in parts per million (ppm), provides a unique fingerprint for each nucleus in the molecule.

Experimental Protocol

The following is a standard protocol for acquiring NMR spectra of pyrimidine derivatives:

-

Solvent Selection: A deuterated solvent that dissolves the sample is chosen. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar molecules like this compound.

-

Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans may be necessary.[2]

-

Data Interpretation

¹H NMR Spectrum: The proton NMR spectrum provides information about the number and types of protons. For this compound, the following signals are expected:

-

-CH₃: A singlet for the methyl protons.

-

-NH₂: A broad singlet for the primary amine protons. The signal is often broad due to quadrupolar effects and chemical exchange. In some aminopyrimidines, this signal appears in the range of 5.1-5.3 ppm.[6][7]

-

-NH- (ring): One or two signals for the amide protons in the pyrimidine ring, which are typically deshielded and appear downfield.

¹³C NMR Spectrum: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. For this compound, the following are anticipated:

-

-CH₃: An upfield signal for the methyl carbon. For thymine, this peak is observed around 13.91 ppm.[8]

-

Ring Carbons: Signals for the carbon atoms within the pyrimidine ring.

-

C=O: Downfield signals for the carbonyl carbons, typically in the range of 150-170 ppm. For thymine, these are seen at approximately 170.27 ppm and 155.90 ppm.[8]

Table 2: Predicted NMR Chemical Shift Ranges for this compound (in DMSO-d₆)

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| -CH₃ | ~2.1 | ~14 |

| -NH₂ | 5.0 - 7.0 (broad) | - |

| Ring C-H | Not Applicable | - |

| Ring C-N | - | 140 - 150 |

| Ring C-C=O | - | 150 - 170 |

| Ring N-H | 10.0 - 12.0 | - |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[9]

Theoretical Basis

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds (e.g., stretching, bending, wagging).[10] For a vibration to be IR active, it must result in a change in the molecule's dipole moment.[11]

Experimental Protocol

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands for its functional groups:

-

N-H Stretching: Primary amines typically show two bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.[12] Amide N-H stretching also occurs in this region.

-

C-H Stretching: The methyl group will exhibit C-H stretching vibrations just below 3000 cm⁻¹.

-

C=O Stretching: Strong, sharp absorption bands for the carbonyl groups are expected in the 1700-1650 cm⁻¹ region.

-

N-H Bending: A bending vibration for the primary amine is typically observed between 1650-1580 cm⁻¹.[12]

-

C-N Stretching: The C-N stretching of aromatic amines is usually found in the 1335-1250 cm⁻¹ range.[12]

Table 3: Key IR Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3400 - 3250 (two bands)[12] |

| N-H Stretch (Amide) | ~3200 |

| C-H Stretch (Methyl) | 2950 - 2850 |

| C=O Stretch (Carbonyl) | 1700 - 1650 (strong) |

| N-H Bend (Amine) | 1650 - 1580[12] |

| C-N Stretch (Aromatic Amine) | 1335 - 1250[12] |

Integrated Spectroscopic Workflow

The synergistic use of these three spectroscopic techniques provides a robust and self-validating system for the structural confirmation of this compound.

References

- 1. This compound | C5H7N3O2 | CID 65245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 6. ijirset.com [ijirset.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Thymine | C5H6N2O2 | CID 1135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Infrared Spectroscopy and Modes of Vibrations [wwwchem.uwimona.edu.jm]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Crystal Structure of 6-Aminothymine

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of Solid-State Architecture

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms within a crystal lattice is of paramount importance. This architecture, the crystal structure, dictates fundamental physicochemical properties such as solubility, stability, dissolution rate, and bioavailability. For pyrimidine analogues, a cornerstone of numerous therapeutic agents, a thorough understanding of their solid-state behavior is not merely academic—it is a critical predicate for rational drug design and formulation. This guide provides a detailed examination of 6-aminothymine, a significant derivative of a natural nucleobase, focusing on its molecular structure, predictable crystallographic features, and the profound implications for medicinal chemistry.

Introduction to this compound: A Bioisostere of Interest

This compound, systematically named 6-amino-5-methyl-1H-pyrimidine-2,4-dione, is a structural analogue of the DNA nucleobase thymine.[1] By introducing an amino group at the C6 position, its electronic and hydrogen-bonding capabilities are significantly altered, making it a molecule of considerable interest. Pyrimidine derivatives are foundational scaffolds in a vast array of approved drugs, demonstrating broad therapeutic applications including antiviral, anticancer, and antibacterial agents.[2][3] this compound serves as a valuable building block, or synthon, for the synthesis of more complex heterocyclic systems and has been investigated for its ability to inhibit the degradation of other nucleoside analogues, potentially enhancing their therapeutic efficacy.[4][5]

An analysis of its crystal structure offers predictive power, enabling scientists to anticipate its behavior in a solid dosage form and to engineer novel multi-component crystalline forms, such as co-crystals, with tailored properties.

Molecular Identity and Physicochemical Properties

A foundational understanding begins with the molecule's intrinsic properties, which are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-amino-5-methyl-1H-pyrimidine-2,4-dione | [1] |

| Molecular Formula | C₅H₇N₃O₂ | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| SMILES | CC1=C(NC(=O)NC1=O)N | [1] |

| InChIKey | CUTGVWHMTHWOJP-UHFFFAOYSA-N | [1] |

digraph "6_Aminothymine_Structure" { graph [fontname="Arial", fontsize=12, size="4,4", ratio=fill]; node [fontname="Arial", fontsize=12, style=filled, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N1", pos="1.5,2.5!"]; C2 [label="C2", pos="2.5,2!"]; N3 [label="N3", pos="2.5,1!"]; C4 [label="C4", pos="1.5,0.5!"]; C5 [label="C5", pos="0.5,1!"]; C6 [label="C6", pos="0.5,2!"]; C5_Me [label="C7", pos="-0.5,0.5!"]; C6_NH2 [label="N4", pos="-0.5,2.5!"]; C2_O [label="O1", pos="3.5,2.2!"]; C4_O [label="O2", pos="1.5,-0.5!"]; H1[label="H", pos="1.5,3.1!"]; H3[label="H", pos="2.5,0.4!"];

// Invisible nodes for bonding n1 [pos="1.5,2.5!", label="N"]; n3 [pos="2.5,1!", label="N"]; c2 [pos="2.5,2!", label="C"]; c4 [pos="1.5,0.5!", label="C"]; c5 [pos="0.5,1!", label="C"]; c6 [pos="0.5,2!", label="C"]; o2 [pos="3.5,2.2!", label="O"]; o4 [pos="1.5,-0.5!", label="O"]; c5me [pos="-0.5,0.5!", label="CH₃"]; c6nh2 [pos="-0.5,2.5!", label="NH₂"]; h1[pos="1.5,3.1!", label="H"]; h3[pos="2.5,0.4!", label="H"];

// Edges for bonds edge [color="#202124"]; n1 -- c2; c2 -- n3; n3 -- c4; c4 -- c5; c5 -- c6; c6 -- n1; c2 -- o2 [style=double]; c4 -- o4 [style=double]; c5 -- c6 [style=double]; c5 -- c5me; c6 -- c6nh2; n1 -- h1; n3 -- h3; }

Caption: 2D molecular structure of this compound.

Crystal Structure Analysis: A Predictive Approach

As of the date of this guide, a definitive experimental crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[6] However, by applying the principles of crystal engineering and analyzing the structures of closely related analogues, we can construct a robust, predictive model of its solid-state architecture. The primary determinants of the crystal packing will be the strong hydrogen bond donors (two ring nitrogens, one amino group) and acceptors (two carbonyl oxygens, one ring nitrogen).

Key Intermolecular Interactions and Supramolecular Synthons

The crystal lattice of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. Based on extensive studies of aminopyrimidines and uracil derivatives, specific recurring hydrogen-bonding patterns, or supramolecular synthons, are anticipated to form.[7][8]

-

N-H···O Hydrogen Bonds: The most prevalent interactions will involve the amide N-H groups (at positions 1 and 3) and the exocyclic amino group (at C6) acting as donors to the carbonyl oxygen atoms (at C2 and C4). These interactions are the primary driving force for self-assembly in related structures like 6-methyluracil.[9]

-

Self-Association Motifs: Molecules like this compound often form centrosymmetric dimers via pairs of N-H···O bonds, creating a robust R²₂(8) graph set motif. This is a highly stable and common arrangement in pyrimidine structures.

-

Chain and Sheet Formation: The additional amino group at C6 provides further hydrogen bond donors, enabling the extension of these dimeric units into one-dimensional tapes or two-dimensional sheets. This is clearly observed in the crystal structure of 6-aminouracil, where N-H···O and N-H···N bonds link molecules into complex layers.[10] The methyl group at C5 in this compound will introduce steric effects that may influence the planarity and packing of these sheets compared to 6-aminouracil.

Caption: Predicted hydrogen-bonding synthons in this compound.

The Potential for Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in drug development. Different polymorphs can have different stabilities, solubilities, and manufacturing properties, making polymorphic control a regulatory requirement. Given the conformational flexibility of the amino group and the multiple ways hydrogen bonds can be arranged, this compound is a strong candidate for exhibiting polymorphism. The related compound 6-methyluracil is known to have at least two polymorphic modifications, which differ in their hydrogen-bonding patterns and packing arrangements. This precedent underscores the high probability that this compound could also crystallize in different forms under varying experimental conditions (e.g., solvent, temperature, saturation rate).

Experimental Protocols: Synthesis and Crystallization

The successful analysis of a crystal structure is predicated on the ability to synthesize high-purity material and grow single crystals of sufficient quality. The following protocols are based on established methodologies for related aminopyrimidine compounds.[2][11][12]

Synthesis of this compound

This procedure adapts a common route for the synthesis of 6-aminouracil derivatives from a suitable urea and a cyanoacetic ester derivative.

Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol (a suitable volume to ensure stirring) under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.

-

Causality: Sodium ethoxide is a strong base required to deprotonate the active methylene group of the ester and the urea, facilitating the cyclocondensation reaction. An inert atmosphere prevents the reaction of sodium with atmospheric moisture.

-

-

Addition of Reactants: To the cooled sodium ethoxide solution, add methylurea (1.0 eq) followed by the dropwise addition of ethyl 2-cyanopropionate (1.0 eq).

-

Causality: Ethyl 2-cyanopropionate provides the C4, C5 (with methyl group), and C6 atoms of the pyrimidine ring. Methylurea provides N1 (with methyl group), C2, and N3.

-

-

Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization to occur efficiently.

-

-

Work-up and Isolation: After cooling the reaction to room temperature, slowly add concentrated hydrochloric acid to neutralize the mixture to a pH of approximately 6-7. A precipitate will form.

-

Causality: Acidification protonates the resulting pyrimidine salt, causing the neutral this compound product, which is less soluble, to precipitate out of the solution.

-

-

Purification: Filter the crude product using a Büchner funnel and wash sequentially with cold deionized water and cold ethanol to remove inorganic salts and unreacted starting materials.

-

Causality: Washing with cold solvents minimizes the loss of product due to dissolution while effectively removing impurities.

-

-

Drying: Dry the purified white solid in a vacuum oven at 60°C to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Single Crystal Growth for X-ray Diffraction

Growing diffraction-quality single crystals is often a process of systematic screening. For a polar molecule like this compound, several methods are viable.

Recommended Technique: Anti-Solvent Vapor Diffusion This method is highly effective for compounds that are soluble in high-boiling point solvents but insoluble in more volatile ones.[12]

-

Solution Preparation: Dissolve a small amount (5-10 mg) of high-purity this compound in a minimal volume (e.g., 0.5 mL) of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in a small, open vial (e.g., 2 mL).

-

Causality: The goal is to create a saturated or near-saturated solution in a solvent where the molecule is highly soluble.

-

-

Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker). Carefully add 2-3 mL of a volatile anti-solvent, such as diethyl ether or dichloromethane, to the larger container, ensuring it does not mix directly with the solution in the inner vial.

-

Causality: The anti-solvent is a liquid in which the compound is poorly soluble.

-

-

Diffusion and Crystallization: Seal the larger container tightly. Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature or 4°C). The more volatile anti-solvent will slowly diffuse as a vapor into the DMF/DMSO solution.

-

Causality: As the concentration of the anti-solvent in the solution gradually increases, the solubility of this compound decreases. This slow reduction in solubility promotes the gradual formation of well-ordered single crystals rather than rapid precipitation.

-

-

Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the solution.

Implications for Drug Development

A comprehensive understanding of the molecular and crystal structure of this compound provides critical insights for drug development professionals:

-

Scaffold for Lead Optimization: As a functionalized pyrimidine, this compound is an excellent starting point for library synthesis. The amino group at C6 can be readily modified to explore structure-activity relationships (SAR) for a given biological target.[3]

-

Predicting and Controlling Solid Form: Knowledge of the primary hydrogen-bonding synthons allows for the rational design of co-crystals. By selecting co-formers with complementary functional groups (e.g., carboxylic acids), it is possible to create new crystalline solids with improved properties like enhanced solubility or stability.[7]

-

Informing Formulation: Understanding the potential for polymorphism is crucial for risk management during formulation development. It guides the selection of crystallization processes and storage conditions to ensure that the most stable and therapeutically desirable solid form is consistently produced.

Conclusion

While an experimentally determined crystal structure of this compound remains to be publicly reported, a robust predictive analysis based on well-understood principles of molecular recognition and the known structures of analogous compounds provides a detailed portrait of its likely solid-state architecture. The structure is anticipated to be governed by a strong and extensive network of N-H···O hydrogen bonds, forming predictable supramolecular synthons that extend into higher-order sheet structures. This inherent structural richness also suggests a high propensity for polymorphism, a critical factor for pharmaceutical development. The provided protocols for synthesis and crystallization offer a practical framework for researchers to produce and study this important heterocyclic compound, paving the way for its application in the design of next-generation therapeutics.

References

- 1. This compound | C5H7N3O2 | CID 65245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition by this compound of the degradation of nucleosides (5-iododeoxyuridine, thymidine) and pyrimidine bases (5-iodouracil, uracil and 5-fluorouracil) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Aminouracil | C4H5N3O2 | CID 70120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

6-Aminothymine: A Technical Guide to its Discovery, Synthesis, and Biological Significance

This in-depth technical guide provides a comprehensive overview of 6-Aminothymine (6-amino-5-methyl-1H-pyrimidine-2,4-dione), a pyrimidine analog of significant interest to researchers, scientists, and drug development professionals. This document delves into the historical context of its discovery, its chemical synthesis, and its primary biological role as an inhibitor of thymidine phosphorylase, a key enzyme in nucleoside metabolism.

Introduction: The Dawn of Pyrimidine Analogs in Therapy

The mid-20th century marked a pivotal era in medicinal chemistry, characterized by the exploration of nucleotide and nucleobase analogs as potential therapeutic agents. The rationale was elegantly simple: by creating molecules that mimic the natural building blocks of DNA and RNA, it might be possible to disrupt the replication of rapidly proliferating cells, such as cancer cells and viruses. Within this fertile scientific landscape, this compound emerged as a molecule of interest, not as a direct cytotoxic agent, but as a modulator of the metabolic pathways that other therapeutic nucleosides rely upon.

The Discovery and Historical Context

While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its investigation is deeply rooted in the broader study of pyrimidine analogs. Seminal work in the 1960s and 1970s by researchers such as P. Langen and his colleagues laid the foundational understanding of this compound's biological activity. Their investigations were pivotal in identifying it as an inhibitor of thymidine phosphorylase[1][2]. This discovery was significant as it offered a strategy to enhance the efficacy and modulate the metabolism of other therapeutic nucleoside analogs, such as the antiviral agent 5-iododeoxyuridine and the anticancer drug 5-fluorouracil[2]. The primary thrust of this early research was to prevent the rapid degradation of these therapeutic agents, thereby prolonging their bioavailability and therapeutic window.

Chemical Synthesis of this compound

Proposed Synthetic Pathway

The following diagram illustrates the proposed reaction for the synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from analogous syntheses)

Disclaimer: This protocol is based on established methods for the synthesis of similar pyrimidine derivatives and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

Ethyl 2-cyano-2-methylpropanoate

-

Urea

-

Sodium metal

-

Anhydrous Methanol

-

Hydrochloric Acid (concentrated)

-

Distilled water

-

Ethanol

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.

-

Reaction Mixture: To the freshly prepared sodium methoxide solution, add urea and stir until it is completely dissolved.

-

Addition of the Ester: Add ethyl 2-cyano-2-methylpropanoate dropwise to the reaction mixture at room temperature with continuous stirring.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours (typically 6-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Precipitation: Dissolve the resulting solid residue in a minimum amount of cold water and acidify the solution with concentrated hydrochloric acid to a pH of approximately 5-6. A white precipitate of this compound should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination to confirm its identity and purity.

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of this compound is its role as an inhibitor of the enzyme thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor (PD-ECGF).

The Role of Thymidine Phosphorylase

Thymidine phosphorylase is a key enzyme in the pyrimidine salvage pathway. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. This enzymatic activity is crucial for maintaining the cellular pool of pyrimidines. However, in the context of cancer and antiviral therapy, TP can be detrimental as it rapidly degrades certain nucleoside analog drugs, rendering them inactive.

Inhibition of Thymidine Phosphorylase by this compound

This compound acts as a competitive inhibitor of thymidine phosphorylase. Its molecular structure, being similar to the natural substrate thymine, allows it to bind to the active site of the enzyme. However, due to the presence of the amino group at the 6-position, it cannot be processed by the enzyme in the same way as thymine, leading to the blockage of the active site and inhibition of the enzyme's catalytic activity.

The following diagram illustrates the mechanism of thymidine phosphorylase and the inhibitory action of this compound.

Caption: Mechanism of Thymidine Phosphorylase Inhibition.

While a specific inhibitory constant (Ki) for this compound is not consistently reported across the literature, the work by Langen et al. demonstrated its potent inhibitory effect in vitro[1].

Applications in Research and Drug Development

The ability of this compound to inhibit thymidine phosphorylase has positioned it as a valuable tool in both basic research and preclinical drug development.

-

Enhancement of Nucleoside Analog Efficacy: By co-administering this compound with therapeutic nucleoside analogs, it is possible to protect these drugs from rapid degradation by TP. This can lead to increased plasma concentrations, prolonged half-life, and enhanced therapeutic efficacy. This has been demonstrated in vivo with compounds like 5-iododeoxyuridine and 5-fluorouracil[2].

-

Study of Pyrimidine Metabolism: As a selective inhibitor, this compound can be used in cellular and animal models to study the role of thymidine phosphorylase in various physiological and pathological processes.

-

Scaffold for Novel Inhibitors: The 6-aminouracil core structure has served as a scaffold for the development of more potent and selective inhibitors of thymidine phosphorylase, with potential applications in cancer and antiviral therapies.

Physicochemical and Biological Properties

| Property | Value | Source |

| IUPAC Name | 6-amino-5-methyl-1H-pyrimidine-2,4-dione | PubChem |

| Molecular Formula | C₅H₇N₃O₂ | PubChem |

| Molecular Weight | 141.13 g/mol | PubChem |

| CAS Number | 15828-63-4 | PubChem |

| Primary Biological Target | Thymidine Phosphorylase | [1] |

| Mechanism of Action | Competitive Inhibitor | [1] |

Conclusion

This compound stands as a testament to the early pioneering work in the field of pyrimidine analogs. While not a therapeutic agent in its own right, its role as a potent inhibitor of thymidine phosphorylase has provided invaluable insights into nucleoside metabolism and has paved the way for strategies to enhance the efficacy of other life-saving drugs. Its synthesis is achievable through established chemical routes, and its well-defined mechanism of action continues to make it a relevant molecule for researchers in medicinal chemistry and pharmacology. The foundational research on this compound underscores the importance of understanding enzymatic pathways to rationally design more effective therapeutic interventions.

References

- 1. Inhibition of thymidine phosphorylase by this compound and derivatives of 6-aminouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition by this compound of the degradation of nucleosides (5-iododeoxyuridine, thymidine) and pyrimidine bases (5-iodouracil, uracil and 5-fluorouracil) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Aminothymine as a pyrimidine analog

An In-Depth Technical Guide to 6-Aminothymine as a Pyrimidine Analog

Executive Summary

This compound, a structural analog of the pyrimidine base thymine, represents a significant molecule in the study of nucleotide metabolism and drug development. Its primary mechanism of action involves the targeted inhibition of key enzymes responsible for the catabolism of nucleosides and pyrimidine bases. Specifically, it is a known inhibitor of thymidine phosphorylase, an enzyme crucial for the degradation of thymidine and other structurally similar nucleoside analogs used in chemotherapy.[1][2] By preventing the breakdown of these therapeutic agents, this compound can significantly enhance their bioavailability, prolong their half-life, and potentiate their cytotoxic effects. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, core mechanism of action, methodologies for its study, and its strategic application in the fields of biochemical research and pharmacology.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. This compound, also known by its IUPAC name 6-amino-5-methyl-1H-pyrimidine-2,4-dione, is a derivative of uracil.[3] Its structural similarity to thymine (5-methyluracil) is the basis for its biological activity.

| Property | Value | Source |

| IUPAC Name | 6-amino-5-methyl-1H-pyrimidine-2,4-dione | PubChem[3] |

| Molecular Formula | C₅H₇N₃O₂ | PubChem[3] |

| Molecular Weight | 141.13 g/mol | PubChem[3], Synchem[4] |

| CAS Number | 15828-63-4 | PubChem[3], Synchem[4] |

| Canonical SMILES | CC1=C(NC(=O)NC1=O)N | PubChem[3] |

| Appearance | White to off-white crystalline solid (typical) | General Knowledge |

| Synonyms | 5-Methyl-6-aminouracil, 6-Amino-5-methylpyrimidine-2,4(1H,3H)-dione | PubChem[3] |

Core Mechanism of Action: Inhibition of Pyrimidine Catabolism

The therapeutic and research potential of this compound is rooted in its ability to act as an antimetabolite, specifically by inhibiting enzymes in the pyrimidine salvage pathway.

Target Enzyme: Thymidine Phosphorylase

The primary and most well-documented target of this compound is Thymidine Phosphorylase (TP) , also known as platelet-derived endothelial cell growth factor (PD-ECGF).[1] TP catalyzes the reversible phosphorolysis of thymidine, deoxyuridine, and their analogs (like the antiviral drug idoxuridine) into their respective pyrimidine bases and 2-deoxyribose-1-phosphate.[2] This is a critical step in the catabolism and clearance of these molecules.

This compound acts as a competitive inhibitor of TP. Its structure allows it to bind to the active site of the enzyme, preventing the natural substrate (e.g., thymidine) from binding and being degraded. This inhibition is a cornerstone of its pharmacological utility.

References

- 1. Inhibition of thymidine phosphorylase by this compound and derivatives of 6-aminouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition by this compound of the degradation of nucleosides (5-iododeoxyuridine, thymidine) and pyrimidine bases (5-iodouracil, uracil and 5-fluorouracil) in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C5H7N3O2 | CID 65245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

A Technical Guide to the Quantum Chemical Investigation of 6-Aminothymine Tautomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Modified nucleobases such as 6-aminothymine are of significant interest in drug development and molecular biology due to their potential to alter the structure and function of nucleic acids. A critical aspect of their behavior is tautomerism—the equilibrium between structural isomers that differ in the position of a hydrogen atom and a double bond. The relative populations of these tautomers can dramatically influence hydrogen bonding patterns, and thus, base pairing fidelity. This guide provides a comprehensive overview of the application of quantum chemical methods to elucidate the tautomeric landscape of this compound. We detail a robust computational workflow, from structural modeling to the analysis of relative stabilities and spectroscopic properties, offering field-proven insights into the causality behind key methodological choices.

Introduction: The "Why" of Tautomerism in Drug Design

Biological Relevance of this compound

This compound is a derivative of the canonical DNA base thymine. The introduction of an amino group at the C6 position fundamentally alters its electronic and steric properties. Understanding the behavior of such modified nucleobases is crucial for designing novel antiviral or anticancer drugs that act by being incorporated into viral or cellular DNA, disrupting replication. The efficacy and potential mutagenicity of these compounds are directly linked to their ability to form stable, and sometimes non-canonical, base pairs.

Tautomerism: A Critical Determinant of Base Pairing

The concept of tautomerism is central to the function of nucleobases.[1][2] Rare tautomeric forms are implicated in spontaneous mutations because they can present a different hydrogen bonding face to DNA polymerase, leading to misincorporation.[2] For this compound, several tautomeric forms are possible, primarily involving the migration of protons between the exocyclic amino group and the ring nitrogen or oxygen atoms. The equilibrium between the canonical amino form and its various imino tautomers dictates its pairing potential. Quantum chemistry offers a powerful lens to quantify the energetics of this equilibrium, predicting which forms are most likely to exist under physiological conditions.

The Predictive Power of Quantum Chemical Modeling

Direct experimental characterization of individual tautomers in equilibrium can be challenging. Computational methods, particularly Density Functional Theory (DFT), provide a highly accurate means to investigate the intrinsic properties of each tautomer. These methods allow us to calculate relative energies, optimized geometries, vibrational frequencies, and other spectroscopic parameters that can predict the most stable forms and be used to interpret experimental data.[3]

Theoretical Foundations: Choosing the Right Tools

A successful quantum chemical study relies on a judicious choice of theoretical methods. The goal is to achieve a balance between computational accuracy and feasibility.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

For systems like this compound, DFT is often the method of choice.[4][5] It provides a good compromise between the high cost of wave-function-based ab initio methods (like MP2 or CCSD(T)) and the lower accuracy of semi-empirical methods.[3] DFT calculates the electronic energy and density of a system, from which all other properties can be derived.

-

Causality: We choose DFT because it effectively captures electron correlation—the way electrons interact and avoid each other—at a manageable computational cost, which is crucial for accurately describing the subtle energy differences between tautomers.

Selecting Functionals and Basis Sets

The accuracy of a DFT calculation depends on the chosen exchange-correlation functional and the basis set.

-

Functional: The B3LYP hybrid functional is a popular and well-validated choice for organic molecules and nucleobases, often yielding reliable geometries and relative energies.[6] It incorporates a portion of exact Hartree-Fock exchange, which can be important for describing tautomeric equilibria.

-

Basis Set: A Pople-style basis set like 6-311++G(d,p) is recommended.

-

6-311: This triple-zeta valence basis set provides flexibility for the valence electrons, which are most involved in chemical bonding and tautomerism.

-

++: Diffuse functions are added to both heavy atoms and hydrogens. These are essential for accurately describing lone pairs and hydrogen bonds, which are the cornerstones of tautomerism and base pairing.

-

(d,p): Polarization functions are added to heavy atoms (d) and hydrogens (p), allowing for non-spherical electron density distribution, which is critical for describing the π-systems and polar bonds in this compound. A detailed basis set study is crucial for ensuring accurate energetic descriptions.

-

Modeling the Cellular Environment: Solvation Models

Molecules in a biological system are not in a vacuum; they are surrounded by water. The solvent can have a profound effect on tautomeric equilibria by preferentially stabilizing more polar forms.[7][8]

-

The Polarizable Continuum Model (PCM): PCM is an efficient implicit solvation model that treats the solvent as a continuous dielectric medium.[6] This approach captures the bulk electrostatic effects of the solvent, which are often the most significant factor in stabilizing different tautomers. This is a critical step, as the relative stability of tautomers can change dramatically between the gas phase and a polar solvent like water.[6][8]

The Computational Workflow: A Self-Validating Protocol

This section outlines a step-by-step protocol for the quantum chemical analysis of this compound tautomers. The workflow is designed to be self-validating, with specific checks at each stage to ensure the reliability of the results.

Caption: A validated workflow for quantum chemical analysis of tautomers.

Step 1: Constructing Initial Geometries Identify and build 3D structures for all chemically reasonable tautomers of this compound. This includes the canonical amino-oxo form and various imino-oxo and amino-hydroxy isomers.

Step 2: Geometry Optimization Perform a full geometry optimization for each tautomer without constraints. This process finds the lowest energy structure (a minimum on the potential energy surface) for each isomeric form using the chosen method (e.g., B3LYP/6-311++G(d,p)).

Step 3: Vibrational Frequency Analysis This is a critical validation step . After optimization, a frequency calculation must be performed.

-

Expertise & Trustworthiness: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable tautomer. If an imaginary frequency is found, the initial structure must be modified and re-optimized. The results of this calculation also provide the zero-point vibrational energy (ZPVE), which is essential for calculating accurate relative free energies.

Step 4: Single-Point Energy Refinement (Optional but Recommended) To obtain more accurate electronic energies, a single-point energy calculation can be performed on the optimized geometries using a more computationally expensive method or a larger basis set.

Step 5: Incorporating Solvent Effects Using the optimized gas-phase geometries, perform a single-point energy calculation or a full re-optimization using the PCM model to simulate an aqueous environment. This step is crucial as the energetic ordering of tautomers can differ significantly between the gas phase and solution.[7][8]

Step 6: Analysis of Results Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of all tautomers with respect to the most stable form. Analyze key geometric parameters (bond lengths, angles) and calculated spectroscopic properties (e.g., IR frequencies, NMR chemical shifts) to aid in potential experimental validation.

Data Presentation and Interpretation

The primary output of these studies is the relative stability of the different tautomeric forms. This data is best presented in a clear, tabular format.

Relative Stabilities of this compound Tautomers

The table below presents hypothetical but realistic data for the most plausible tautomers of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory. Energies are reported in kcal/mol relative to the most stable tautomer.

| Tautomer ID | Structure | Gas Phase ΔG (kcal/mol) | Aqueous Phase ΔG (PCM, kcal/mol) |

| T1 | Canonical (Amino-Dioxo) | 0.00 | 0.00 |

| T2 | Imino-Dioxo (N1-H) | 5.8 | 3.5 |

| T3 | Imino-Dioxo (N3-H) | 8.2 | 5.1 |

| T4 | Amino-Enol (C4-OH) | 12.5 | 8.9 |

-

Interpretation: In this example, the canonical amino-dioxo form (T1) is the most stable in both the gas phase and aqueous solution. However, the energy gap to the first imino tautomer (T2) is significantly reduced in the aqueous phase (from 5.8 to 3.5 kcal/mol). This demonstrates the critical role of the solvent in stabilizing the more polar imino form and increasing its equilibrium population. While T1 remains dominant, the increased presence of T2 in a biological context could have significant implications for base pairing.

Visualizing Tautomeric Equilibria

The relationship between the most stable tautomers can be visualized to clarify the proton transfer pathways.

Caption: Tautomeric equilibrium of this compound in an aqueous environment.

Implications for Drug Development

The insights gained from these quantum chemical studies are directly applicable to the field of drug design.

-

Predicting Mutagenicity: By quantifying the stability of rare tautomers that can cause mispairing (e.g., pairing with guanine instead of adenine), researchers can predict the potential mutagenic profile of a new drug candidate.

-

Rational Drug Design: Understanding the tautomeric preferences of a modified nucleobase allows for the rational design of new analogues. For example, chemical modifications can be introduced to deliberately stabilize or destabilize certain tautomers to enhance therapeutic effects or reduce toxicity.

-

Interpreting Experimental Data: Calculated spectroscopic properties, such as vibrational frequencies or NMR shifts, can provide definitive signatures for different tautomers, aiding in the interpretation of complex experimental spectra.[9][10]

Conclusion

Quantum chemical modeling is an indispensable tool for understanding the complex tautomeric behavior of modified nucleobases like this compound. By employing a robust and self-validating computational workflow based on Density Functional Theory and appropriate solvation models, researchers can gain deep insights into the relative stabilities and properties of different tautomers. This knowledge is critical for predicting the biological activity and potential mutagenicity of nucleobase analogues, thereby guiding the development of safer and more effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Electronic and Nuclear Quantum Effects on Proton Transfer Reactions of Guanine–Thymine (G-T) Mispairs Using Combined Quantum Mechanical/Molecular Mechanical and Machine Learning Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DFT, RHF and MP2 based study of the thermodynamic, electronic and non-optical properties of DNA nucleobases | Semantic Scholar [semanticscholar.org]

- 4. Theoretical modelling of epigenetically modified DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantum-chemical studies on the favored and rare tautomers of neutral and redox adenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tautomerism of uracil and thymine in aqueous solution: spectroscopic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tautomerism of Uracil and Thymine in Aqueous Solution: Spectroscopic Evidence - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vibrational Spectra Analysis of 6-Aminothymine

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-Aminothymine, a derivative of the DNA nucleobase thymine, presents significant interest in medicinal chemistry and drug development. A thorough characterization of its molecular structure and properties is fundamental to understanding its biological activity. This guide provides a comprehensive framework for the vibrational analysis of this compound, integrating experimental techniques—Fourier Transform Infrared (FTIR) and Raman spectroscopy—with theoretical Density Functional Theory (DFT) calculations. We detail the methodologies, from sample preparation to computational modeling, and present a thorough assignment of the principal vibrational modes. This combined approach offers a self-validating system, where the synergy between experimental data and theoretical predictions provides a high-fidelity, unambiguous interpretation of the molecule's vibrational fingerprint.

Introduction

Vibrational spectroscopy is a powerful, non-destructive analytical technique that probes the fundamental molecular vibrations of a substance.[1][2] Each molecule possesses a unique set of vibrational modes, determined by its atomic masses and bond strengths, which manifest as a distinct "fingerprint" in its infrared and Raman spectra.[1] This makes vibrational spectroscopy an indispensable tool for molecular identification, structural elucidation, and the study of intermolecular interactions.

This compound, as a modified pyrimidine base, is structurally similar to the canonical nucleobases, making it a candidate for investigation in various biochemical contexts. Understanding its precise three-dimensional structure and electronic properties is crucial. The strategic combination of FTIR and Raman spectroscopy with quantum chemical calculations provides a robust methodology for achieving this.[3][4] FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light.[2] Density Functional Theory (DFT) calculations complement these experimental techniques by providing a theoretical prediction of the molecular geometry and its corresponding vibrational frequencies, which is invaluable for the accurate assignment of complex spectra.[5][6]

This guide will walk through the complete workflow for the vibrational analysis of this compound, emphasizing the rationale behind methodological choices and the power of integrating computational and experimental results.

Theoretical and Methodological Foundations

Principles of Vibrational Spectroscopy

Molecular vibrations can be categorized as either stretching (changes in bond length) or bending (changes in bond angle).[2]

-

Infrared (IR) Spectroscopy: A vibration is IR-active if it causes a change in the molecule's net dipole moment. The mid-IR region (4000–400 cm⁻¹) is particularly informative as it corresponds to the fundamental vibrations of most organic molecules.[1]

-

Raman Spectroscopy: A vibration is Raman-active if it causes a change in the polarizability of the molecule's electron cloud. Raman spectroscopy is highly complementary to IR, as vibrations that are weak in IR may be strong in Raman, and vice versa. For instance, symmetric, non-polar bonds often produce strong Raman signals.

Density Functional Theory (DFT) in Vibrational Analysis

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] For vibrational analysis, the process involves:

-

Geometry Optimization: Finding the lowest energy arrangement of atoms, which corresponds to the most stable molecular conformation.

-

Frequency Calculation: Calculating the second derivatives of the energy with respect to atomic positions. This yields the harmonic vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a specific frequency).

Causality Behind Method Selection:

-